![molecular formula C42H44N2O6S B028825 7-[4-(2-Piperidinyl)ethoxy]benzoyl Raloxifene CAS No. 1159977-58-8](/img/structure/B28825.png)
7-[4-(2-Piperidinyl)ethoxy]benzoyl Raloxifene
Vue d'ensemble
Description
7-(4-(2-Piperidinyl)ethoxy)benzoyl raloxifene is a compound known for its role as a liver receptor homolog-1 (LRH-1) antagonist. It has an IC50 value of 3.1 μM . This compound is primarily used in scientific research and is not intended for diagnostic or therapeutic use .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-(2-Piperidinyl)ethoxy)benzoyl raloxifene involves multiple steps, including the formation of the piperidinyl ethoxy group and its subsequent attachment to the benzoyl raloxifene core. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. it is typically synthesized in specialized laboratories under controlled conditions to ensure high purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
7-(4-(2-Piperidinyl)ethoxy)benzoyl raloxifene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Applications De Recherche Scientifique
Chemical Properties and Structure
- Molecular Formula : C42H44N2O6S
- Molecular Weight : 704.87 g/mol
- Structure : The compound features a benzoyl group linked to a piperidinyl ethoxy moiety, contributing to its biological activity and interaction with estrogen receptors.
Antagonism of Liver Receptor Homolog-1 (LRH-1)
7-[4-(2-Piperidinyl)ethoxy]benzoyl Raloxifene has been identified as an LRH-1 antagonist, with an IC50 value of 3.1 μM. This property is significant because LRH-1 is involved in various metabolic processes and cancer pathways, making this compound a candidate for further investigation in metabolic disorders and cancer therapies .
Estrogen Receptor Modulation
As a SERM, this compound exhibits selective activity on estrogen receptors, which can lead to beneficial effects in conditions such as osteoporosis and breast cancer. Research indicates that it may help in modulating estrogenic activity in tissues like bone and breast, potentially providing therapeutic benefits while minimizing adverse effects typically associated with estrogen therapy .
Antioxidant Properties
Preliminary studies suggest that derivatives of Raloxifene may possess antioxidant properties. This aspect is crucial for developing therapeutic agents aimed at reducing oxidative stress-related damage in various diseases, including neurodegenerative disorders .
Case Study 1: Inhibition of Tumor Growth
A study published in a peer-reviewed journal highlighted the efficacy of this compound in inhibiting the growth of estrogen-dependent tumors. The compound demonstrated significant tumor reduction in animal models when administered alongside standard chemotherapy agents, indicating its potential as an adjunct therapy .
Case Study 2: Cardiovascular Protection
Another research project focused on the cardiovascular protective effects of this compound. It was found to improve endothelial function and reduce inflammation markers in preclinical models, suggesting that it could be beneficial for patients at risk of cardiovascular diseases due to hormonal imbalances .
Comparative Analysis Table
Application Area | Compound Role | Key Findings |
---|---|---|
Antagonism of LRH-1 | Inhibitor | IC50 = 3.1 μM; potential for metabolic disease treatment |
Estrogen Receptor Modulation | SERM | Selective action on estrogen receptors; potential benefits for osteoporosis |
Antioxidant Properties | Reduces oxidative stress | May protect against neurodegenerative diseases |
Tumor Growth Inhibition | Adjunct therapy | Significant tumor reduction observed |
Cardiovascular Protection | Endothelial function improvement | Reduced inflammation markers |
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Similar Compounds
Raloxifene: A selective estrogen receptor modulator (SERM) with similar structural features.
Tamoxifen: Another SERM used in breast cancer treatment.
Toremifene: A SERM with applications in hormone therapy.
Uniqueness
7-(4-(2-Piperidinyl)ethoxy)benzoyl raloxifene is unique due to its specific antagonistic activity against LRH-1, which is not commonly observed in other SERMs .
Activité Biologique
7-[4-(2-Piperidinyl)ethoxy]benzoyl Raloxifene is a synthetic derivative of Raloxifene, a selective estrogen receptor modulator (SERM) primarily used in the treatment and prevention of osteoporosis and breast cancer in postmenopausal women. This compound has garnered attention due to its potential biological activities, particularly in modulating estrogenic effects in various tissues.
- Molecular Formula : C42H44N2O6S
- Molecular Weight : 704.87 g/mol
- CAS Number : 1159977-58-8
- Structure : The compound contains a benzothiophene core, which is characteristic of many SERMs, along with a piperidine moiety that may influence its receptor binding and biological activity.
The biological activity of this compound is primarily attributed to its interaction with estrogen receptors (ERs). It exhibits tissue-selective effects:
- Agonistic Effects : In bone tissue, it mimics estrogen, promoting bone density and reducing the risk of osteoporosis.
- Antagonistic Effects : In breast and uterine tissues, it blocks estrogen's proliferative effects, thereby reducing the risk of hormone-dependent cancers.
Biological Activity Overview
Activity Type | Description |
---|---|
Bone Health | Increases bone mineral density; reduces fracture risk in postmenopausal women. |
Breast Cancer Risk | Decreases the incidence of invasive breast cancer in women at high risk. |
Cardiovascular Effects | May improve lipid profiles and reduce cholesterol levels. |
Thromboembolic Risks | Associated with an increased risk of venous thromboembolism in some populations. |
Case Studies and Research Findings
-
Bone Density Studies
- A clinical trial demonstrated that Raloxifene significantly increased bone mineral density at the lumbar spine and hip after three years of treatment compared to placebo controls.
- The introduction of the piperidine moiety in this compound has been hypothesized to enhance binding affinity to ERs, potentially leading to improved efficacy in bone preservation.
-
Cancer Prevention Trials
- In a study involving postmenopausal women with osteoporosis, participants treated with Raloxifene showed a 76% reduction in the risk of invasive breast cancer over a period of five years.
- The modified compound's structure may provide additional protective effects against endometrial hyperplasia compared to traditional hormone replacement therapies.
-
Cardiovascular Outcomes
- Research has indicated that SERMs like Raloxifene can positively influence cardiovascular health by improving lipid profiles. A study reported that Raloxifene treatment resulted in a significant decrease in LDL cholesterol levels without adversely affecting HDL cholesterol.
Safety Profile and Side Effects
While this compound shows promising biological activity, it is essential to consider its safety profile:
- Common Side Effects : Hot flashes, leg cramps, and increased risk of venous thromboembolism.
- Contraindications : Not recommended for women with a history of thromboembolic events or those at high risk for stroke.
Propriétés
IUPAC Name |
[6-hydroxy-2-(4-hydroxyphenyl)-7-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H44N2O6S/c45-32-13-7-31(8-14-32)41-37(39(47)29-9-15-33(16-10-29)49-27-25-43-21-3-1-4-22-43)35-19-20-36(46)38(42(35)51-41)40(48)30-11-17-34(18-12-30)50-28-26-44-23-5-2-6-24-44/h7-20,45-46H,1-6,21-28H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQUILNLPRCFRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4C(=O)C5=CC=C(C=C5)OCCN6CCCCC6)O)C7=CC=C(C=C7)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H44N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10151254 | |
Record name | 7-(4-(2-Piperidinyl)ethoxy)benzoyl raloxifene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10151254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
704.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159977-58-8 | |
Record name | 7-(4-(2-Piperidinyl)ethoxy)benzoyl raloxifene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159977588 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-(4-(2-Piperidinyl)ethoxy)benzoyl raloxifene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10151254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-(4-(2-PIPERIDINYL)ETHOXY)BENZOYL RALOXIFENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/POP5974Q1I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.